![molecular formula C11H18ClN B3289119 Methyl(3-phenylbutan-2-yl)amine hydrochloride CAS No. 855391-79-6](/img/structure/B3289119.png)
Methyl(3-phenylbutan-2-yl)amine hydrochloride
Overview
Description
“Methyl(3-phenylbutan-2-yl)amine hydrochloride” is a chemical compound with the CAS Number: 855391-79-6 . It has a molecular weight of 199.72 . The IUPAC name for this compound is N-methyl-3-phenylbutan-2-amine hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “Methyl(3-phenylbutan-2-yl)amine hydrochloride” is 1S/C11H17N.ClH/c1-9(10(2)12-3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Amines, including “Methyl(3-phenylbutan-2-yl)amine hydrochloride”, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination, a process that involves the removal of a hydrogen atom from an amine, resulting in the formation of an alkene .Physical And Chemical Properties Analysis
“Methyl(3-phenylbutan-2-yl)amine hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Chemical Synthesis
“Methyl(3-phenylbutan-2-yl)amine hydrochloride” is used in the field of chemical synthesis . It is a compound with a molecular weight of 199.72 . It is typically stored at room temperature and comes in a powder form .
Biocatalysis
This compound plays a significant role in biocatalysis, particularly in the production of chiral amines . Chiral amines are important components of 40–45% of small molecule pharmaceuticals and many other industrially important fine chemicals and agrochemicals . The compound is used in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines .
Protein Engineering
“Methyl(3-phenylbutan-2-yl)amine hydrochloride” is also used in protein engineering . It is used in improving the substrate scope of biocatalysts and their operational stability .
Reaction Engineering
In the field of reaction engineering, this compound is used to overcome challenges such as disfavored reaction equilibrium, poor substrate scope, and product inhibition .
Multi-Enzymatic Cascades
The compound is incorporated in multi-enzymatic cascades, which significantly improves their synthetic applicability in the synthesis of complex chemical compounds .
Forensic Science
“Methyl(3-phenylbutan-2-yl)amine hydrochloride” is known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), when analyzed by liquid chromatography/mass spectrometry (LC/MS) . This makes it useful in forensic science for the identification and differentiation of these substances .
Safety and Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
While specific future directions for “Methyl(3-phenylbutan-2-yl)amine hydrochloride” are not available in the search results, amines in general continue to be a topic of interest in medicinal chemistry . They are key therapeutic targets and are used in the synthesis of a variety of medicinal compounds .
properties
IUPAC Name |
N-methyl-3-phenylbutan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9(10(2)12-3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUKDYVPFYSHPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(3-phenylbutan-2-yl)amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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